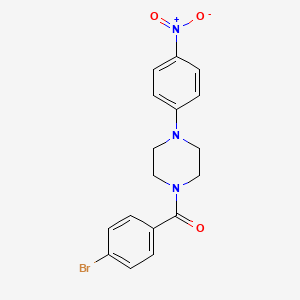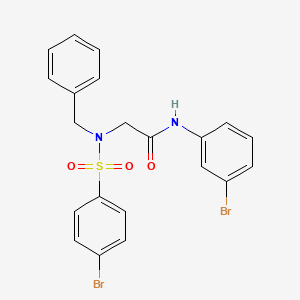
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンは、ピペラジン環にブロモベンゾイル基とニトロフェニル基が結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンの合成は通常、複数段階のプロセスを伴います。一般的な方法の1つには、トリエチルアミンなどの塩基の存在下で、4-ブロモベンゾイルクロリドと4-ニトロフェニルピペラジンのアシル化が含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で制御された温度条件下で行われ、高い収率と純度を確保します。
工業生産方法
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業用試薬の使用、連続フロー反応器の使用による効率と収率の向上などが含まれます。
化学反応の分析
反応の種類
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: ニトロフェニル基は、ニトロソまたはニトロ誘導体を生成するために酸化することができます。
還元: ニトロフェニル基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: ブロモベンゾイル基の臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や触媒的水素化などの還元剤がよく使用されます。
置換: 求核置換反応は、通常、アジ化ナトリウム(NaN₃)やチオ尿素などの試薬を穏やかな条件下で使用します。
主要な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換ベンゾイル誘導体の生成。
科学研究への応用
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな生物学的標的に結合する能力のために、生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療特性について探求されています。
工業: 高度な材料や化学センサーの開発に利用されています。
科学的研究の応用
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンの作用機序は、特定の分子標的との相互作用を伴います。ブロモベンゾイル基とニトロフェニル基は、水素結合やπ-πスタッキングなど、さまざまな非共有結合相互作用を生物学的巨大分子と行うことができます。これらの相互作用は、酵素、受容体、その他のタンパク質の活性を調節することができ、この化合物の観察された効果につながります。
類似の化合物との比較
類似の化合物
1-(4-クロロベンゾイル)-4-(4-ニトロフェニル)ピペラジン: ブロモの代わりに塩素原子が含まれる同様の構造。
1-(4-ブロモベンゾイル)-4-(4-アミノフェニル)ピペラジン: ニトロ基の代わりにアミノ基が含まれる同様の構造。
独自性
1-(4-ブロモベンゾイル)-4-(4-ニトロフェニル)ピペラジンは、ブロモベンゾイル基とニトロフェニル基の両方が存在することによってユニークであり、異なる化学反応性と生物学的活性を付与します。
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobenzoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both bromobenzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H16BrN3O3 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC名 |
(4-bromophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 |
InChIキー |
DBPRBUPBJQQWSV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11640648.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11640665.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)


